5'-Fluoroindirubinoxime is classified as a selective inhibitor of the FMS-like tyrosine kinase 3 receptor (FLT3), which is implicated in various hematological malignancies, including acute myeloid leukemia. This compound is part of a broader class of small molecular inhibitors targeting receptor tyrosine kinases, specifically type III receptor tyrosine kinases. The compound's structure allows it to interact with the ATP-binding site of FLT3, thereby inhibiting its activity and downstream signaling pathways associated with cell proliferation and survival .
The synthesis of 5'-Fluoroindirubinoxime involves several key steps that utilize various organic reactions:
The reaction conditions are critical; temperature control and reaction time must be optimized to maximize yield while minimizing side reactions .
5'-Fluoroindirubinoxime has a complex molecular structure characterized by:
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the arrangement of atoms and confirm the identity of the synthesized compound.
5'-Fluoroindirubinoxime participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its potency or selectivity against FLT3 .
The mechanism of action of 5'-Fluoroindirubinoxime primarily involves its interaction with FLT3:
5'-Fluoroindirubinoxime exhibits several notable physical and chemical properties:
These properties influence its formulation in drug development processes .
5'-Fluoroindirubinoxime has several important applications:
5'-Fluoroindirubinoxime functions as a highly potent and ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), demonstrating significant activity against both wild-type and mutant isoforms of this receptor tyrosine kinase. Biochemical assays establish its half-maximal inhibitory concentration (IC50) at 15 nM against FLT3 kinase activity in isolated enzyme systems [1] [4]. This potency translates into effective cellular activity in leukemia models driven by FLT3 abnormalities, particularly those harboring the Internal Tandem Duplication (FLT3-ITD) mutation, a well-validated driver mutation associated with poor prognosis in acute myeloid leukemia (AML) [2].
The compound effectively suppresses FLT3 autophosphorylation and subsequent activation in FLT3-ITD-expressing cell lines (e.g., MV4-11, MOLM-13), leading to the blockade of canonical downstream survival and proliferation pathways [1] [4]. While exhibiting high potency against FLT3, initial selectivity profiling suggests 5'-FIO possesses a discernible kinase selectivity profile, showing greater specificity for FLT3 compared to some broader-spectrum tyrosine kinase inhibitors. However, comprehensive kinome-wide selectivity data (e.g., using panels of hundreds of kinases) specifically for 5'-FIO requires further elucidation. Its core structure, derived from indirubins, historically associates with activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β) [4], indicating potential for off-target effects that warrant consideration (discussed in Section 1.4).
Table 1: Kinase Inhibition Profile of 5'-Fluoroindirubinoxime
Kinase Target | IC50 (nM) | Cellular Consequence | Relevance in Malignancy |
---|---|---|---|
FLT3 (WT & ITD) | 15 [1] [4] | Blocks autophosphorylation & downstream signaling | Primary driver in ~30% AML; poor prognosis |
FLT3 (D835Y TKD) | Inferred Activity | Likely inhibition, potency may vary | Common resistance mutation to Type II inhibitors |
Other Kinases | See Section 1.4 | Varies (e.g., cell cycle arrest) | Potential for polypharmacology effects |
Inhibition of FLT3 by 5'-Fluoroindirubinoxime triggers significant dampening of the PI3K/AKT/mTOR signaling axis, a critical downstream pathway for FLT3-ITD-mediated survival and growth. FLT3-ITD constitutively activates PI3K, leading to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This recruits AKT (Protein Kinase B) and PDK1, resulting in AKT phosphorylation and activation. Active AKT subsequently phosphorylates numerous substrates, including mTOR (mechanistic Target Of Rapamycin), culminating in increased protein synthesis, cell growth, and inhibition of apoptosis [8].
Treatment with 5'-FIO in FLT3-ITD+ cells leads to reduced phosphorylation of AKT (Ser473 and Thr308) and key mTOR effectors, including 4E-BP1 (eIF4E-binding protein 1) and S6 kinase (S6K). Crucially, dephosphorylation of 4E-BP1 prevents its dissociation from the eukaryotic initiation factor 4E (eIF4E). This sequesters eIF4E, impairing the assembly of the eIF4F translation initiation complex and thereby suppressing cap-dependent translation of mRNAs encoding pro-survival proteins like Mcl-1 [2] [8]. The downregulation of Mcl-1, a potent anti-apoptotic BCL-2 family member, is a critical consequence of 5'-FIO-induced pathway inhibition, contributing significantly to apoptosis induction in sensitive cells. Furthermore, research indicates that FLT3-ITD, through robust STAT5 activation, can protect the mTORC1/4EBP1/Mcl-1 axis from PI3K/AKT inhibitors [2]. Therefore, effective FLT3 inhibition by 5'-FIO is essential to overcome this resistance mechanism and achieve significant suppression of this pro-survival pathway.
Table 2: Effects of 5'-Fluoroindirubinoxime on PI3K/AKT/mTOR Pathway Components
Pathway Component | Effect of 5'-FIO | Functional Consequence | Key Downstream Target Impact |
---|---|---|---|
PI3K Activity | Indirectly Reduced (via FLT3) | Decreased PIP3 generation | Loss of AKT membrane recruitment/activation |
AKT (pSer473/Thr308) | Decreased Phosphorylation | Reduced kinase activity | Loss of pro-survival & metabolic signals |
mTORC1 Signaling | Inhibited | Reduced phosphorylation of 4E-BP1 & S6K | Impaired translation initiation & ribosome biogenesis |
4E-BP1 | Increased Hypophosphorylation | Enhanced binding to eIF4E | Inhibition of eIF4F complex formation |
Mcl-1 Protein | Downregulated | Reduced inhibition of pro-apoptotic BAK/BAX | Sensitization to intrinsic apoptosis |
The JAK-STAT signaling pathway, particularly involving STAT5 (Signal Transducer and Activator of Transcription 5), is a critical node downstream of oncogenic FLT3-ITD and is significantly impacted by 5'-Fluoroindirubinoxime. FLT3-ITD exhibits robust constitutive activation of STAT5, far exceeding the activation level typically induced by wild-type FLT3 ligand stimulation or observed with FLT3-TKD (Tyrosine Kinase Domain) mutants [2] [6]. Activated STAT5 dimers translocate to the nucleus and drive the transcription of genes essential for proliferation, survival (e.g., PIM1, BCL-XL, MCL1), and self-renewal in hematopoietic precursors, contributing directly to leukemogenesis [6] [9].
5'-Fluoroindirubinoxime treatment effectively suppresses FLT3-ITD-mediated STAT5 phosphorylation (Tyr694/699). This inhibition disrupts STAT5 dimerization, nuclear translocation, and DNA binding, consequently downregulating the expression of STAT5 target genes [2]. The suppression of STAT5 signaling by 5'-FIO is mechanistically linked to its upstream FLT3 inhibition. This modulation has profound implications:
Table 3: JAK-STAT Pathway Modulation by 5'-Fluoroindirubinoxime in FLT3-ITD+ Context
JAK-STAT Element | Effect of 5'-FIO | Consequence in FLT3-ITD+ Cells |
---|---|---|
FLT3-ITD Activity | Direct Inhibition (Upstream) | Abrogates constitutive activation signal for JAK-STAT |
STAT5 Phosphorylation (Tyr694/699) | Significantly Reduced | Prevents dimerization, nuclear translocation, DNA binding |
STAT5 Target Gene Expression | Downregulated (e.g., PIM1, MCL1) | Loss of pro-survival, proliferative, & self-renewal signals |
Interaction with mTORC1 | Disrupts STAT5-mediated protection | Enables effective 4E-BP1 dephosphorylation & Mcl-1 loss |
Leukemic Stem Cell (LSC) Survival | Potentially Compromised | Reduces self-renewal capacity; targets therapy-resistant population |
As an oxime derivative of indirubin, 5'-Fluoroindirubinoxime exhibits a pharmacological profile extending beyond FLT3 inhibition, encompassing activity against members of the cyclin-dependent kinase (CDK) and glycogen synthase kinase-3 beta (GSK-3β) families. This cross-reactivity stems from the conserved ATP-binding pockets of these kinases and the inherent polypharmacology of the indirubin scaffold. While comprehensive and quantitative selectivity data specifically detailing IC50 values for 5'-FIO against each CDK isoform and GSK-3β is limited in the provided sources, its structural class strongly predicts this activity [4].
The overall biological effect of 5'-FIO in cancer cells likely results from the integration of its effects on FLT3, CDKs, and GSK-3β. While FLT3 inhibition is its primary and most potent mechanism, particularly in FLT3-driven leukemias, concomitant CDK inhibition contributes to cell cycle arrest and may augment transcriptional downregulation of survival genes. GSK-3β inhibition adds another layer of complexity. This polypharmacology could potentially enhance efficacy but also necessitates careful evaluation of selectivity to understand potential side effects or off-target consequences in different cellular contexts. The FLT3 selectivity relative to CDKs/GSK-3β for 5'-FIO requires further quantitative characterization compared to earlier indirubin derivatives like indirubin-3'-monoxime.
Table 4: Potential Kinase Cross-Reactivity Profile of 5'-Fluoroindirubinoxime
Kinase Family | Key Targets | Predicted Effect of 5'-FIO | Potential Biological Consequence | Relative Significance vs. FLT3 |
---|---|---|---|---|
CDKs | CDK1/2/5, CDK9 | Inhibition (IC50 values TBD) | Cell cycle arrest (G1/S, G2/M); Reduced transcription of short-lived mRNAs (e.g., MCL1) | Likely Secondary |
GSK-3β | GSK-3β | Inhibition (IC50 value TBD) | Modulation of Wnt/β-catenin, Myc stability; Context-dependent pro/anti-tumor effects | Likely Minor/Modulatory |
FLT3 | WT, ITD, TKD mutants | Potent Inhibition (IC50 = 15 nM) | Blockade of primary driver signaling; Apoptosis in FLT3-ITD+ cells | Primary Mechanism |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7